4-(2-Aminoethyl)-6-chloropyridin-2-OL

Description

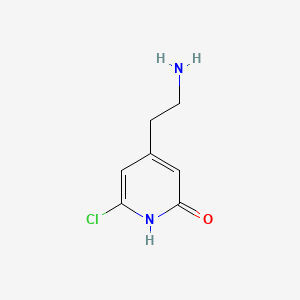

4-(2-Aminoethyl)-6-chloropyridin-2-OL is a pyridine derivative characterized by a hydroxyl group at position 2, a chlorine atom at position 6, and a 2-aminoethyl substituent at position 3. Its molecular formula is C₇H₉ClN₂O, with a molecular weight of 188.61 g/mol. The compound’s functional groups contribute to its reactivity: the hydroxyl group enables hydrogen bonding, the chlorine atom enhances electrophilicity, and the aminoethyl side chain allows for further derivatization (e.g., amide formation or alkylation). This compound is primarily utilized in pharmaceutical research as a precursor for bioactive molecules, particularly in kinase inhibitor development and neurotransmitter analogs .

Properties

Molecular Formula |

C7H9ClN2O |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

4-(2-aminoethyl)-6-chloro-1H-pyridin-2-one |

InChI |

InChI=1S/C7H9ClN2O/c8-6-3-5(1-2-9)4-7(11)10-6/h3-4H,1-2,9H2,(H,10,11) |

InChI Key |

YHBYJGRVMHCIQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(NC1=O)Cl)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-6-chloropyridin-2-OL typically involves the introduction of the aminoethyl group and the chlorine atom onto the pyridine ring. One common method involves the reaction of 2-chloropyridine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution of the chlorine atom with the aminoethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-6-chloropyridin-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 4-(2-Aminoethyl)-6-chloropyridin-2-OL and the structurally related compound 6-(Chloromethyl)-2-phenylpyrimidin-4-ol (evidence-based comparison):

Research Findings and Limitations

- Synthetic Challenges: The aminoethyl group in this compound requires protection during synthesis to prevent undesired side reactions, increasing production costs.

- Data Gaps: Limited peer-reviewed studies on both compounds restrict mechanistic insights. For example, the pyrimidine derivative’s biological activity remains underexplored despite its commercial availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.